molecular formula C18H20BrFN2 B10878798 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine

1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B10878798
M. Wt: 363.3 g/mol
InChI Key: CVIBWJOZLCOOQJ-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Nucleophilic Substitution: The synthesis typically begins with the nucleophilic substitution of 2-bromobenzyl chloride with piperazine, forming 1-(2-bromobenzyl)piperazine.

    Alkylation: The intermediate is then subjected to alkylation with 4-fluorobenzyl chloride to yield the final product, this compound.

Reaction Conditions:

    Solvents: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalysts: Phase transfer catalysts or bases like potassium carbonate may be employed to facilitate the reactions.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated and fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the benzyl groups or the piperazine ring.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium thiocyanate, or other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be employed for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidation can yield benzoic acid derivatives or other oxidized forms.

    Reduction Products: Reduction may lead to the formation of benzyl alcohols or other reduced species.

Scientific Research Applications

1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in studies involving receptor binding and neurotransmitter modulation due to its piperazine core.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine is largely dependent on its interaction with biological targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, or other neurological functions.

Comparison with Similar Compounds

    1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.

    4-Fluorobenzylpiperazine: Similar in structure but lacks the bromine substitution, which can alter its pharmacological profile.

    2-Bromobenzylpiperazine:

Uniqueness: 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine is unique due to the presence of both bromine and fluorine substitutions, which can enhance its binding affinity to certain biological targets and modify its chemical reactivity compared to its analogs.

This compound’s dual substitution pattern makes it a valuable tool in research, offering distinct properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C18H20BrFN2

Molecular Weight

363.3 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrFN2/c19-18-4-2-1-3-16(18)14-22-11-9-21(10-12-22)13-15-5-7-17(20)8-6-15/h1-8H,9-14H2

InChI Key

CVIBWJOZLCOOQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC=C3Br

Origin of Product

United States

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